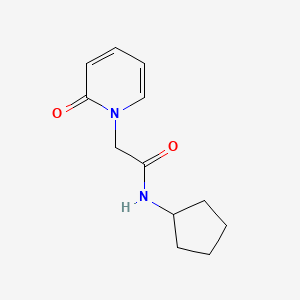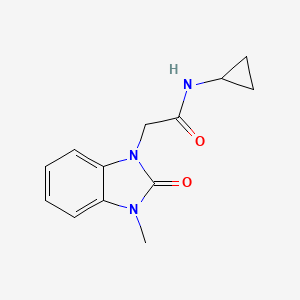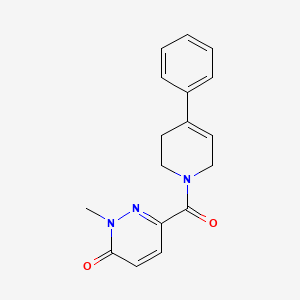
2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one, also known as MPDP, is a pyridazinone derivative that has gained attention in the scientific community due to its potential applications in medical research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of 2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one is not fully understood, but it has been suggested that it may act by inhibiting the activity of enzymes involved in tumor growth or by modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in tumor growth, as well as to modulate the activity of neurotransmitters in the brain. Additionally, this compound has been shown to have neuroprotective effects in a mouse model of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one in lab experiments is its potential for use as a treatment for cancer and neurodegenerative disorders. However, one limitation is that the exact mechanism of action is not fully understood, making it difficult to design experiments to study its effects.
Orientations Futures
There are several potential future directions for research on 2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one. One area of interest is its potential as a cancer treatment, and further studies could investigate its efficacy in vivo. Another potential direction is its use as a treatment for neurodegenerative disorders, and further studies could investigate its effects in animal models. Additionally, further research could be done to elucidate the exact mechanism of action of this compound, which could aid in the development of more targeted treatments.
Méthodes De Synthèse
The synthesis of 2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one involves the reaction of 4-phenyl-3,6-dihydro-2H-pyridine-1-carboxylic acid with 2-methyl-6-nitro-3-pyridinylmethylamine in the presence of a reducing agent such as palladium on carbon. The resulting product is then treated with a base to yield this compound.
Applications De Recherche Scientifique
2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one has been studied for its potential applications in medical research. One study found that this compound exhibited antitumor activity in vitro, suggesting that it may have potential as a cancer treatment. Another study found that this compound had neuroprotective effects in a mouse model of Parkinson's disease, indicating that it may have potential as a treatment for neurodegenerative disorders.
Propriétés
IUPAC Name |
2-methyl-6-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-19-16(21)8-7-15(18-19)17(22)20-11-9-14(10-12-20)13-5-3-2-4-6-13/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUGHQYVZBEJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(=CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-[[4-chloro-2-(2-oxopyrrolidin-1-yl)benzoyl]amino]-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxamide](/img/structure/B7471984.png)

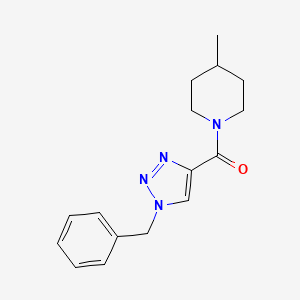
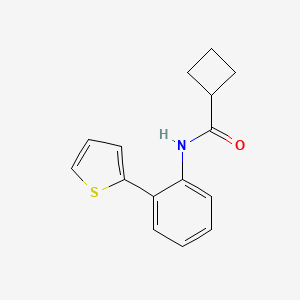
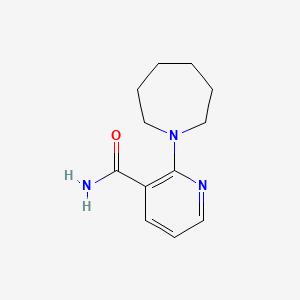
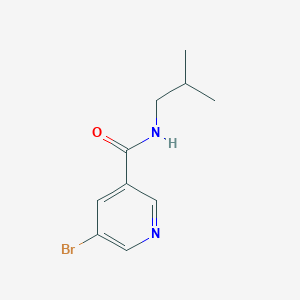

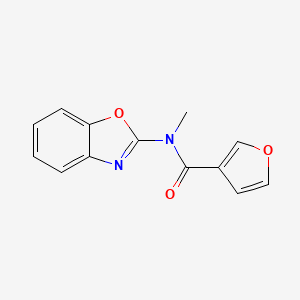


![5-[4-[2-chloro-5-(trifluoromethyl)phenyl]sulfonylpiperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7472055.png)
